2-Methyl-4-(oxan-4-yl)-6-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
2-Methyl-4-(oxan-4-yl)-6-(pyrrolidin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(oxan-4-yl)-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyrimidine Core: Starting with a suitable precursor such as 2-methylpyrimidine, the core structure can be formed through cyclization reactions.
Introduction of the Oxan-4-yl Group: This step may involve the use of oxirane or tetrahydrofuran under acidic or basic conditions to introduce the oxan-4-yl group.
Addition of the Pyrrolidin-1-yl Group: The final step could involve the nucleophilic substitution reaction using pyrrolidine to attach the pyrrolidin-1-yl group to the pyrimidine core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(oxan-4-yl)-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a suitable base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(oxan-4-yl)-6-(pyrrolidin-1-yl)pyrimidine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(oxan-4-yl)pyrimidine: Lacks the pyrrolidin-1-yl group.
4-(Oxan-4-yl)-6-(pyrrolidin-1-yl)pyrimidine: Lacks the methyl group.
2-Methyl-6-(pyrrolidin-1-yl)pyrimidine: Lacks the oxan-4-yl group.
Uniqueness
2-Methyl-4-(oxan-4-yl)-6-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of all three functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.
Properties
Molecular Formula |
C14H21N3O |
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Molecular Weight |
247.34 g/mol |
IUPAC Name |
2-methyl-4-(oxan-4-yl)-6-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C14H21N3O/c1-11-15-13(12-4-8-18-9-5-12)10-14(16-11)17-6-2-3-7-17/h10,12H,2-9H2,1H3 |
InChI Key |
HURMITTZWNADPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)C3CCOCC3 |
Origin of Product |
United States |
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